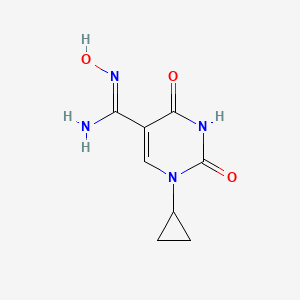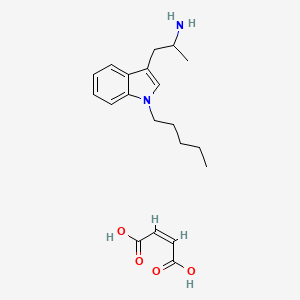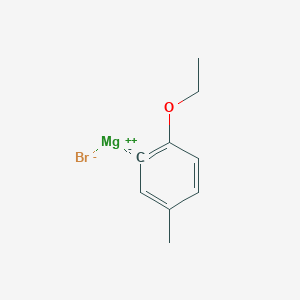![molecular formula C15H29NO7Si B13439934 6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)
6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose is a complex organic compound with the molecular formula C₁₅H₂₉NO₇Si and a molecular weight of 363.48 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route starts with diacetone-D-glucose, which undergoes a series of reactions including silylation with tert-butyldimethylsilyl chloride and nitration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the silyl group could yield various substituted glucofuranose derivatives.
Applications De Recherche Scientifique
6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose involves its interaction with various molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of Pancratistatin, an anti-cancer compound that initiates cell death in cancer cells. The nitro group can be reduced to an amino group, which can then interact with cellular components to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranose
- 2-Deoxy-3,5-bis-o-[(1,1-dimethylethyl)dimethylsilyl]-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cytidine
Uniqueness
What sets 6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its nitro group also provides a point of reactivity that can be exploited in the synthesis of biologically active compounds.
Propriétés
Formule moléculaire |
C15H29NO7Si |
|---|---|
Poids moléculaire |
363.48 g/mol |
Nom IUPAC |
(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethanol |
InChI |
InChI=1S/C15H29NO7Si/c1-14(2,3)24(6,7)23-11-10(9(17)8-16(18)19)20-13-12(11)21-15(4,5)22-13/h9-13,17H,8H2,1-7H3/t9-,10-,11+,12-,13-/m1/s1 |
Clé InChI |
UBFBDWFKBXFODJ-UJPOAAIJSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](C[N+](=O)[O-])O)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC1(OC2C(C(OC2O1)C(C[N+](=O)[O-])O)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
![(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13439863.png)
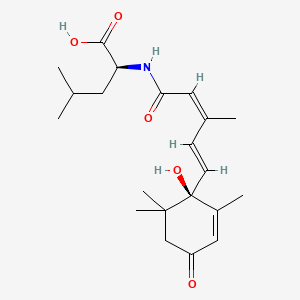

![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)
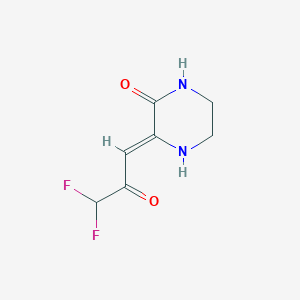
![3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13439893.png)
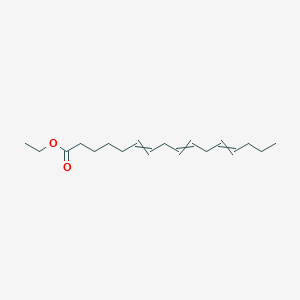
![tert-Butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B13439906.png)

